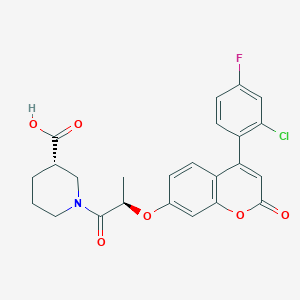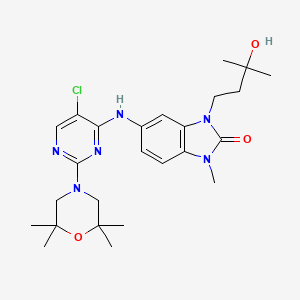
Bcl6-IN-4
Overview
Description
BCL6-IN-4 is a benzimidazolone-based compound designed to inhibit the protein-protein interaction between B-cell lymphoma 6 protein (BCL6) and its co-repressors. BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers during antibody affinity maturation. Deregulation of BCL6 is associated with the development of diffuse large B-cell lymphoma, making it a significant target for therapeutic intervention .
Scientific Research Applications
BCL6-IN-4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the protein-protein interactions involving BCL6 and its co-repressors.
Biology: Helps in understanding the role of BCL6 in germinal center formation and maintenance.
Medicine: Investigated as a potential therapeutic agent for the treatment of diffuse large B-cell lymphoma and other BCL6-related malignancies.
Industry: Used in the development of new therapeutic agents targeting BCL6 and related pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BCL6-IN-4 involves multiple steps, starting with the preparation of the benzimidazolone core. The key steps include:
Formation of Benzimidazolone Core: The benzimidazolone core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The core structure is then modified through various substitution reactions to introduce functional groups that enhance binding affinity and pharmacokinetic properties.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: BCL6-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups, which can further enhance its solubility and binding affinity.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazolone core, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazolones with enhanced binding affinity and pharmacokinetic properties .
Mechanism of Action
BCL6-IN-4 exerts its effects by binding to the BTB domain of BCL6, thereby disrupting its interaction with co-repressors such as NCoR, SMRT, and BCOR. This disruption leads to the re-expression of genes involved in cell cycle control, cell death, and differentiation, ultimately inhibiting the growth of BCL6-dependent lymphoma cells .
Comparison with Similar Compounds
Uniqueness: BCL6-IN-4 is unique in its ability to cause rapid degradation of BCL6, making it a potent inhibitor with potential therapeutic applications in BCL6-dependent malignancies .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Properties
IUPAC Name |
5-[[5-chloro-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidin-4-yl]amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN6O3/c1-23(2,34)10-11-32-19-12-16(8-9-18(19)30(7)22(32)33)28-20-17(26)13-27-21(29-20)31-14-24(3,4)35-25(5,6)15-31/h8-9,12-13,34H,10-11,14-15H2,1-7H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPLWWYPZAURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


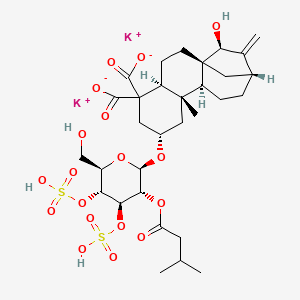


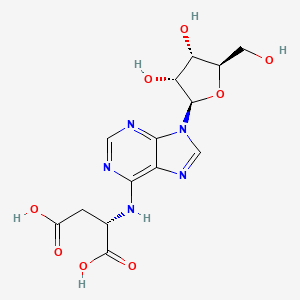
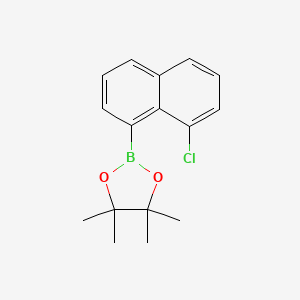




![6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8144509.png)



